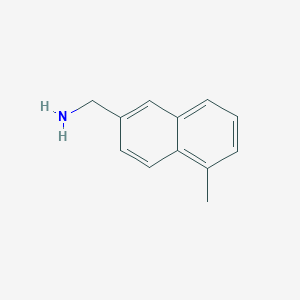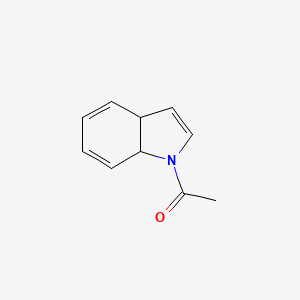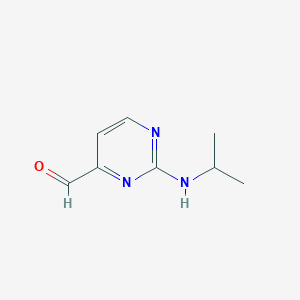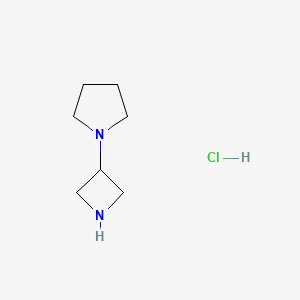
Pyrimidine, 4-(1-aziridinyl)-6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aziridin-1-yl)-6-chloropyrimidine is a compound that features both an aziridine ring and a chloropyrimidine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Chloropyrimidines are derivatives of pyrimidine, a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes 4-(aziridin-1-yl)-6-chloropyrimidine an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aziridin-1-yl)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the electrophilic carbon in the chloropyrimidine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4-(aziridin-1-yl)-6-chloropyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aziridin-1-yl)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different amine derivatives.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Various amine derivatives depending on the nucleophile used.
Oxidation: Aziridine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(Aziridin-1-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(aziridin-1-yl)-6-chloropyrimidine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce DNA crosslinking and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: Known for their cytotoxic activity and potential as anticancer agents.
Aziridine derivatives: Used in the synthesis of various nitrogen-containing compounds and pharmaceuticals.
Uniqueness
4-(Aziridin-1-yl)-6-chloropyrimidine is unique due to the presence of both an aziridine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
14673-04-2 |
|---|---|
Fórmula molecular |
C6H6ClN3 |
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-(aziridin-1-yl)-6-chloropyrimidine |
InChI |
InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2 |
Clave InChI |
MMXBUFOHHCHMGK-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



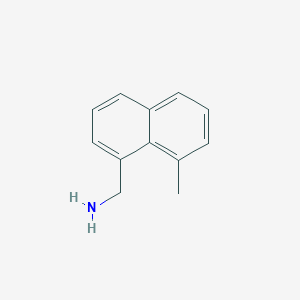
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
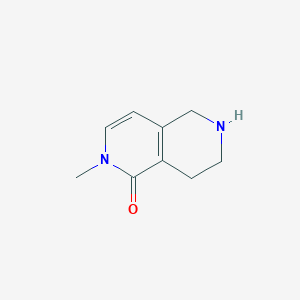
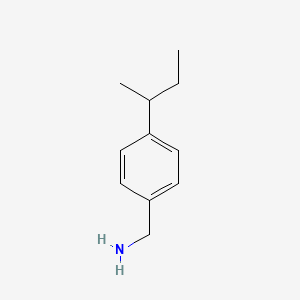
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

